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Compound of Interest

Compound Name:
N-[4-

(phenylamino)phenyl]acetamide

Cat. No.: B2886785 Get Quote

A comparative analysis of the bioactivity of N-[4-(phenylamino)phenyl]acetamide and its

analogs reveals a diverse range of therapeutic potentials, from anticancer to antibacterial and

kinase inhibitory effects. This guide synthesizes experimental data from various studies to

provide a clear comparison of these compounds, offering insights for researchers and drug

development professionals.

Bioactivity Comparison of N-[4-
(phenylamino)phenyl]acetamide and Its Analogs
The core structure of N-[4-(phenylamino)phenyl]acetamide serves as a versatile scaffold for

the development of various bioactive compounds. Modifications to this structure have led to the

discovery of analogs with potent activities against different biological targets.

Anticancer Activity
Several studies have explored the anticancer potential of phenylacetamide derivatives. For

instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated

significant cytotoxic effects against various cancer cell lines. Notably, compounds with a nitro

moiety (2a-2c) exhibited higher cytotoxicity compared to those with a methoxy moiety (2d-2f).

[1][2] Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active

against the PC3 prostate carcinoma cell line.[1][2] Another study on phenylacetamide

derivatives showed that compound 3d was highly effective against MDA-MB-468 and PC-12
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cancer cells, with an IC50 value of 0.6±0.08 μM.[3] This compound was found to induce

apoptosis by upregulating the expression of Bcl-2, Bax, and FasL, and increasing caspase 3

activity.[3]

In a different study, N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide (5f) and

N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide (8c)

showed promising antitumor activities against human esophageal cancer cells, with IC50

values of 8.13 and 9.31 μmol•L⁻¹, respectively, which were superior to the standard drug 5-

fluorouracil.[4]

Antibacterial and Nematicidal Activity
The introduction of a 4-arylthiazole moiety to the N-phenylacetamide scaffold has yielded

compounds with significant antibacterial activity.[5][6] A series of these derivatives were

evaluated against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri

(Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).[5][6] Compound A1, N-(4-((4-(4-fluoro-

phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a notable EC50 value of 156.7 µM

against Xoo, which was superior to the commercial bactericides bismerthiazol (230.5 µM) and

thiodiazole copper (545.2 µM).[5][6] Furthermore, some of these compounds displayed

excellent nematicidal activity against Meloidogyne incognita.[5][6]

Kinase Inhibitory Activity
The phenylacetamide scaffold is also a key feature in the design of kinase inhibitors. Kinases

are crucial mediators of cell signaling, and their dysregulation is implicated in many diseases,

including cancer.[7] While the provided search results do not offer specific IC50 values for N-[4-
(phenylamino)phenyl]acetamide analogs as kinase inhibitors, they highlight the importance

of the acetamide group in binding to the kinase active site.[7][8] The general mechanism of

action for many kinase inhibitors involves competing with ATP for binding to the kinase domain.

[7] The design of potent and selective kinase inhibitors often involves modifying scaffolds like

phenylacetamide to optimize interactions with specific kinases.[9]

Quantitative Bioactivity Data
The following table summarizes the quantitative bioactivity data for various analogs of N-[4-
(phenylamino)phenyl]acetamide.
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Compound
ID

Structure/M
odification

Bioactivity
Target/Cell
Line

IC50/EC50 Reference

2b

2-(4-

Fluorophenyl)

-N-(nitro-

phenyl)aceta

mide

Anticancer PC3 52 μM [1][2]

2c

2-(4-

Fluorophenyl)

-N-(nitro-

phenyl)aceta

mide

Anticancer PC3 80 μM [1][2]

3d

Phenylaceta

mide

derivative

Anticancer
MDA-MB-

468, PC-12
0.6±0.08 μM [3]

3c

Phenylaceta

mide

derivative

Anticancer MCF-7 0.7±0.08 μM [3]

3j

Phenylaceta

mide

derivative

with para

nitro group

Anticancer MDA-MB468 0.76±0.09 µM [3]

5f

N-(4-

methoxyphen

yl)-2-((4-

phenylphthal

azin-1-yl)

thio)

acetamide

Anticancer EC-109 8.13 μmol•L⁻¹ [4]

8c N-(3-chloro-

4-

fluorophenyl)-

2-(4-(4-

Anticancer EC-109 9.31 μmol•L⁻¹ [4]
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phenylphthal

azin-1-yl)

piperazin-1-

yl) acetamide

A1

N-(4-((4-(4-

fluoro-

phenyl)thiazol

-2-

yl)amino)phe

nyl)acetamid

e

Antibacterial

Xanthomonas

oryzae pv.

Oryzae (Xoo)

156.7 µM [5][6]

Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized phenylacetamide derivatives were evaluated using the

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB468, PC12) were seeded in 96-well

plates at a density of 5x10³ cells per well and incubated for 24 hours.[3]

Compound Treatment: The cells were then treated with various concentrations of the test

compounds and a control (e.g., doxorubicin) and incubated for 48 hours.[3]

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for another 4 hours at 37°C.[3]

Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl

sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[3]

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader. The IC50 values were calculated from the dose-response curves.[3]

Antibacterial Activity Assay
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The in vitro antibacterial activities of the N-phenylacetamide derivatives containing 4-

arylthiazole moieties were evaluated using the turbidimeter test.[5][6]

Bacterial Culture: The test bacteria (Xanthomonas oryzae pv. oryzae, Xanthomonas

axonopodis pv. citri, and Xanthomonas oryzae pv. oryzicola) were cultured in nutrient broth

(NB) medium.[5][6]

Compound Preparation: The synthesized compounds were dissolved in DMSO to prepare

stock solutions.

Treatment: The bacterial cultures were treated with different concentrations of the test

compounds.

Incubation: The treated cultures were incubated at 28°C for 48 hours.

Turbidity Measurement: The optical density (OD) of the cultures was measured at 600 nm to

determine bacterial growth inhibition. The EC50 values were calculated from the inhibition

data.[5][6]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate a general signaling pathway for apoptosis induction by

bioactive compounds and a typical experimental workflow for screening and evaluation.
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Caption: Generalized signaling pathways for apoptosis induction.
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Bioactivity Screening Workflow

Compound Synthesis & Characterization
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Caption: A typical workflow for screening bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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